molecular formula C18H19BrFN3O B2357046 N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 329929-23-9

N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2357046
CAS No.: 329929-23-9
M. Wt: 392.272
InChI Key: ITOJNTCNBXIROT-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (CAS 848178-40-5) is a synthetic acetamide derivative featuring a 2-bromophenyl group linked via an acetamide bridge to a piperazine ring substituted with a 4-fluorophenyl group at the 4-position. Its molecular formula is C₁₈H₁₉BrFN₃O, with a molecular weight of 392.3 g/mol . The compound’s structure combines halogenated aromatic moieties (bromo and fluoro) with a piperazine scaffold, a configuration often explored in medicinal chemistry for modulating receptor affinity and pharmacokinetic properties.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrFN3O/c19-16-3-1-2-4-17(16)21-18(24)13-22-9-11-23(12-10-22)15-7-5-14(20)6-8-15/h1-8H,9-13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOJNTCNBXIROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves a multi-step process:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.

    Bromination: The next step is the bromination of 2-aminophenylacetic acid to obtain 2-bromo-phenylacetic acid.

    Amidation: Finally, the piperazine intermediate is reacted with 2-bromo-phenylacetic acid under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is investigated for its potential as a therapeutic agent. Its structure allows for interaction with various biological targets, which may lead to modulation of receptor activity:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further development in treating infections.
  • Anticancer Properties : The compound's ability to interact with cancer cell receptors positions it as a potential anticancer agent. Research indicates that derivatives of similar structures have shown efficacy against various cancer cell lines .

The compound has been explored for its biological activity, particularly:

  • Receptor Binding Studies : Investigated as a ligand for specific receptors, which may lead to insights into its mechanism of action and therapeutic potential.
  • In Vitro Studies : Various studies have utilized in vitro assays to evaluate the compound's effectiveness against different pathogens and cancer cell lines, indicating promising results in preliminary screenings .

Case Study 1: Anticancer Evaluation

A study evaluated several derivatives similar to this compound for their anticancer activity against MCF7 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting the potential application of this compound in cancer therapy .

Case Study 2: Antimicrobial Activity

Research conducted on related piperazine derivatives demonstrated effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be further explored for its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s key structural elements—the ortho-bromophenyl acetamide and 4-fluorophenylpiperazine —distinguish it from related derivatives. Below is a comparative analysis of its physicochemical and structural attributes against selected analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Piperazine Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 4-(4-fluorophenyl) 2-bromophenyl 392.3 Not reported Ortho-bromo, para-fluoro substitution
Compound 15 () 4-(4-fluorophenyl) 4-(p-tolyl)thiazol-2-yl 410.51 269–270 Thiazole ring, methylphenyl
Compound 30 () 4-(4-fluorophenyl) 4-(4-fluorophenyl)thiazol-2-yl 414.13 328–329 Dual fluoro, thiazole core
N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide 4-(4-fluorophenyl) 4-fluorophenyl ~392 (estimated) Not reported Dual para-fluoro substitution
LBJ-01 () N/A 4-fluorophenyl + cyanopyridine ~300 (estimated) Not reported Cyanopyridine, fluorophenyl

Key Observations :

Substituent Effects :

  • The ortho-bromo group in the target compound introduces steric hindrance and lipophilicity compared to para-substituted analogs (e.g., Compound 15’s p-tolyl or ’s 4-fluorophenyl). This may influence receptor binding or metabolic stability .
  • Thiazole-containing analogs (Compounds 15, 30) exhibit higher melting points (269–329°C), likely due to enhanced planarity and intermolecular interactions from the heterocyclic ring .

Halogenation Patterns :

  • The 4-fluorophenylpiperazine motif is conserved in many analogs (e.g., Compounds 15, 30, ), suggesting its role in target engagement, possibly through π-π stacking or hydrogen bonding .
  • Replacement of bromine with chlorine (e.g., ’s chlorophenyl derivatives) or methoxy groups (e.g., Compound 18 in ) alters electronic properties and solubility .

Inferences for the Target Compound :

  • The ortho-bromophenyl group’s lipophilicity may enhance blood-brain barrier penetration, making it relevant for CNS-targeted therapies (e.g., anticonvulsants in ) .
  • Halogenated acetamides in and demonstrate broad antimicrobial and enzyme-modulating activities, which could extend to the target compound .

Biological Activity

N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic compound belonging to the piperazine derivative class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, antifungal, and potential therapeutic effects.

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H19_{19}BrFN3_3O
  • Molecular Weight : 392.27 g/mol
  • CAS Number : 329929-23-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's structure allows it to modulate receptor activity, potentially leading to a cascade of biochemical responses. The specific pathways involved depend on the target receptors and the context of use.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperazine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been documented:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results indicate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity, particularly against Candida albicans. The MIC values for antifungal activity are as follows:

Fungal Strain MIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

This indicates that the compound may be effective in treating fungal infections as well .

Case Studies and Research Findings

  • High-throughput Screening : A study conducted on a library of compounds identified several piperazine derivatives with significant inhibitory effects against Mycobacterium tuberculosis. Among these, compounds similar to this compound exhibited promising MIC values below 20 µM, indicating potential as anti-tubercular agents .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of piperazine derivatives have shown that modifications on the phenyl rings can enhance antibacterial and antifungal activities. For instance, the introduction of electron-donating groups has been linked to increased potency against various microbial strains .
  • Cytotoxicity Studies : While exploring the therapeutic potential, cytotoxicity assays against HepG2 cells revealed that some analogs maintained low toxicity while exhibiting significant antimicrobial activity, making them suitable candidates for further development .

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